molecular formula C6H13O5P B2622689 Methyl 2-(dimethoxyphosphoryl)propanoate CAS No. 26530-60-9

Methyl 2-(dimethoxyphosphoryl)propanoate

Cat. No.: B2622689
CAS No.: 26530-60-9
M. Wt: 196.139
InChI Key: STYUEUAAPQZSTL-UHFFFAOYSA-N
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Description

Methyl 2-(dimethoxyphosphoryl)propanoate: is an organic compound with the molecular formula C6H13O5P. It is a colorless to yellow liquid and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(dimethoxyphosphoryl)propanoate can be synthesized through the esterification of 2-(dimethoxyphosphoryl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are used for hydrolysis.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products:

    Hydrolysis: 2-(dimethoxyphosphoryl)propanoic acid and methanol.

    Nucleophilic Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Methyl 2-(dimethoxyphosphoryl)propanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2-(dimethoxyphosphoryl)propanoate involves its hydrolysis to 2-(dimethoxyphosphoryl)propanoic acid and methanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the acid and alcohol. This reaction is catalyzed by acids or bases, depending on the reaction conditions .

Comparison with Similar Compounds

  • Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate
  • Ethyl 2-(dimethoxyphosphoryl)propanoate
  • Methyl 2-(diethoxyphosphoryl)propanoate

Comparison: Methyl 2-(dimethoxyphosphoryl)propanoate is unique due to its specific ester structure and the presence of two methoxy groups attached to the phosphorus atom. This structure imparts distinct reactivity and properties compared to similar compounds, such as different hydrolysis rates and nucleophilic substitution patterns .

Properties

IUPAC Name

methyl 2-dimethoxyphosphorylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O5P/c1-5(6(7)9-2)12(8,10-3)11-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYUEUAAPQZSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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